
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(3-fluorophényl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylique est un composé hétérocyclique qui présente un cycle pyrazole substitué par un groupe fluorophényle et un groupe pyridinyle.
Voies de synthèse et conditions réactionnelles :
Matières premières : La synthèse commence généralement avec des matières premières disponibles dans le commerce telles que le 3-fluorobenzaldéhyde, le 4-pyridinecarboxaldéhyde et l'hydrate d'hydrazine.
Étape 1 Formation de l'hydrazone : L'étape initiale implique la condensation du 3-fluorobenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante.
Étape 2 Cyclisation : L'hydrazone subit une cyclisation avec le 4-pyridinecarboxaldéhyde en milieu acide pour former le cycle pyrazole.
Étape 3 Carboxylation : La dernière étape implique la carboxylation du cycle pyrazole pour introduire le groupe acide carboxylique, généralement en utilisant du dioxyde de carbone sous haute pression et température.
Méthodes de production industrielle : Les méthodes de production industrielle peuvent impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions réactionnelles améliorées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-(3-fluorophényl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés phényliques substitués.
Applications De Recherche Scientifique
L'acide 1-(3-fluorophényl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme inhibiteur d'enzymes ou de récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(3-fluorophényl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylique dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant ainsi leur activité. La présence de l'atome de fluor peut améliorer l'affinité de liaison et la sélectivité en raison de son électronégativité et de sa capacité à former des liaisons hydrogène.
Composés similaires :
Acide 1-(3-chlorophényl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylique : Structure similaire mais avec un atome de chlore au lieu de fluor.
Acide 1-(3-méthylphényl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylique : Structure similaire mais avec un groupe méthyle au lieu de fluor.
Unicité : L'acide 1-(3-fluorophényl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylique est unique en raison de la présence de l'atome de fluor, qui peut influencer de manière significative sa réactivité chimique, son activité biologique et ses propriétés physiques par rapport à ses analogues. L'atome de fluor peut améliorer la stabilité métabolique et améliorer le profil pharmacocinétique du composé.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the compound.
Propriétés
Formule moléculaire |
C15H10FN3O2 |
|---|---|
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2/c16-11-2-1-3-12(8-11)19-14(9-13(18-19)15(20)21)10-4-6-17-7-5-10/h1-9H,(H,20,21) |
Clé InChI |
MHKYXCXFOBBWJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



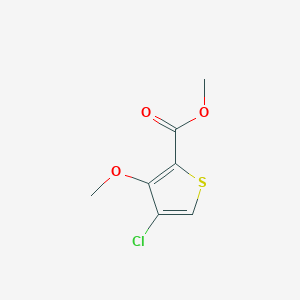
![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)

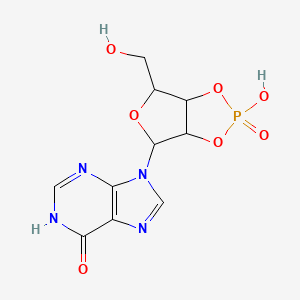


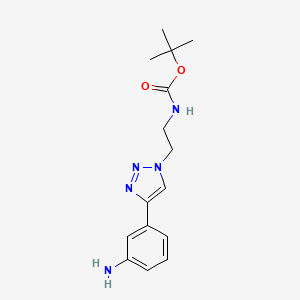

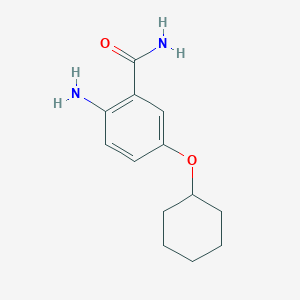


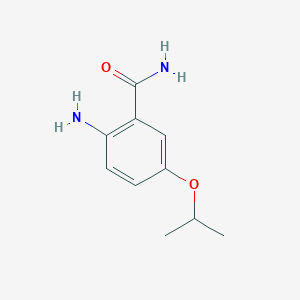
![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
